4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile
Description
Properties
IUPAC Name |
4-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-9-3-4-11-7-8-12(10-16)14-6-2-1-5-13(11)14/h1-2,5-6,11-12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUGFHHEKLYFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1CCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872319 | |
| Record name | 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57964-40-6 | |
| Record name | 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057964406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The primary route to 4-cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile involves a sequential Diels-Alder reaction between styrene (diene) and acrylonitrile (dienophile). The electron-withdrawing nitrile group on acrylonitrile polarizes the alkene, enhancing its reactivity as a dienophile. The reaction proceeds as follows:
- First Cycloaddition : Styrene reacts with acrylonitrile to form a bicyclic intermediate.
- Second Cycloaddition : A subsequent reaction with another acrylonitrile molecule yields the trimeric product.
The stereochemical outcome results in four possible isomers (cis-S, cis-R, trans-S, trans-R), with the cis configurations being more prevalent due to thermodynamic stability.
Optimization Parameters
Key parameters influencing the reaction include:
| Parameter | Details |
|---|---|
| Temperature | 200–250°C (thermal initiation) |
| Monomer Ratio | Excess acrylonitrile (3:1 molar ratio) |
| Reaction Time | 2–4 hours (batch processes) |
| Catalyst | None required (thermal conditions) |
The absence of catalysts simplifies the process but necessitates precise temperature control to minimize side reactions such as polymerization.
Industrial-Scale Production
In industrial settings, this compound is isolated from SAN production byproducts. The synthesis occurs in three stages:
- Polymerization : Styrene and acrylonitrile undergo free-radical copolymerization at 100–150°C.
- Trimer Formation : Residual monomers participate in Diels-Alder reactions at elevated temperatures (>200°C).
- Purification : Distillation or chromatography separates the trimer from oligomeric byproducts.
A representative industrial workflow is summarized below:
| Stage | Conditions | Output |
|---|---|---|
| Copolymerization | 120°C, radical initiator | SAN copolymer + residual monomers |
| Thermal Cyclization | 250°C, 2 hours | Crude trimer mixture |
| Fractional Distillation | 180–200°C (vacuum) | Enriched trimer fraction |
Analytical Validation of Synthesis
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for validating synthesis. Key spectral features include:
- Molecular Ion : m/z 210.1 (C₁₄H₁₄N₂⁺).
- Fragmentation Patterns : Peaks at m/z 153.1 (tetrahydronaphthalene fragment) and m/z 98.1 (cyanoethyl group).
Chromatographic retention times (e.g., 18.3 minutes under specific GC conditions) further confirm identity.
Challenges and Limitations
- Stereochemical Control : The reaction produces a racemic mixture, complicating isolation of single isomers.
- Byproduct Formation : Competing oligomerization reactions reduce yield (typical trimer content: <5% in crude mixtures).
- Thermal Degradation : Prolonged heating above 250°C leads to decomposition into volatile nitriles.
Chemical Reactions Analysis
4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The cyano group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
Chemistry
In organic chemistry, 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to participate in multiple chemical reactions allows researchers to create diverse derivatives for further study .
Biology
Research has indicated potential biological activities associated with this compound. Studies have focused on its interactions with biological molecules, suggesting possible applications in drug design and development. For instance, its structural analogs have been explored for antifungal activities .
Medicine
In the field of medicine, investigations into the pharmacokinetic behavior of this compound have revealed its potential therapeutic applications. The compound's mechanism of action involves interactions with specific molecular targets that could lead to effective treatments for various diseases .
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers and other industrial products .
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of structural analogs of this compound. The results indicated promising activity against various fungal strains, highlighting the potential for developing new antifungal agents based on this compound's structure .
Case Study 2: Drug Development
Research focusing on the pharmacokinetics of this compound showed that it interacts with specific cellular pathways that could be targeted for therapeutic interventions. The findings suggest that derivatives could be developed as drugs for treating conditions influenced by these pathways .
Mechanism of Action
The mechanism of action of 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SAN Trimer Isomers
The SAN Trimer comprises two primary structural forms:
THNA (4-Cyano-1,2,3,4-tetrahydro-α-methyl-1-naphthaleneacetonitrile; CAS 57964-39-3) Structural Difference: Contains an α-methyl group on the acetonitrile substituent (-CH(CH₃)CN) at position 1. Isomerism: Exists as four stereoisomers due to chiral centers in the tetrahydro-naphthalene ring . Detection: Found alongside the target compound in SAN production by-products .
THNP (4-Cyano-1,2,3,4-tetrahydro-1-naphthalenepropionitrile; CAS 57964-40-6) Nomenclature Note: Despite conflicting naming conventions in literature (e.g., "acetonitrile" vs. "propionitrile"), CAS 57964-40-6 consistently refers to this compound . Structural Difference: Features a propionitrile (-CH₂CH₂CN) substituent at position 1. Isomerism: Comprises two stereoisomers .
Table 1: Key Differences Between SAN Trimer Components
Other Industrial By-Products
4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (CAS 57964-39-3) Conflict Note: Shares the same CAS number as THNA but differs structurally, featuring a cyanoethyl (-CH₂CH(CN)-) group. Role: Co-detected with the target compound in SAN production waste .
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
Environmental and Health Implications
- Environmental Presence : Both THNA and THNP have been detected in soil and groundwater near industrial sites, raising concerns about bioaccumulation and toxicity .
- Carcinogenicity: SAN Trimer components are under scrutiny due to their structural relation to acrylonitrile (Group 2B carcinogen) and styrene (Group 2A carcinogen) .
Research Findings and Data Gaps
- Stability : SAN Trimer isomers exhibit moderate persistence in environmental matrices, though degradation pathways remain poorly studied .
- Analytical Challenges: Overlapping CAS numbers and inconsistent nomenclature complicate accurate identification in environmental samples .
- Toxicity Data: Limited studies exist on the specific toxicological profiles of THNA and THNP, necessitating further research .
Biological Activity
4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile (CAS No. 57964-40-6) is a chemical compound with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C14H14N2
- Molecular Weight : 210.27 g/mol
- Boiling Point : Approximately 432.1 °C (predicted)
- Density : Approximately 1.10 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its cyano group, which enhances its reactivity and interaction with various biological targets. The compound can undergo several chemical reactions, including oxidation and reduction, which may influence its biological effects.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
Research into the anticancer potential of this compound is ongoing. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain to be fully elucidated.
Study on Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a lead for developing new antibiotics.
Study on Anticancer Effects
Another study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis in breast cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 1-Naphthalenepropanenitrile | Similar structure but different functional groups | Limited studies on biological activity |
| 4-(2-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | Similar structure with distinct properties | Potentially similar antimicrobial activity |
Research Applications
The compound serves as an intermediate in organic synthesis and has applications in medicinal chemistry for developing pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Q & A
Q. What are the optimal synthetic routes for 4-cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile (THNA), and how can its purity be validated?
- Methodological Answer : THNA synthesis typically involves cyclization reactions of naphthalene derivatives with acrylonitrile precursors. Key steps include nitrile group introduction via nucleophilic substitution or catalytic cyanation. Purity validation requires chromatographic techniques (e.g., GC-MS or HPLC) coupled with mass spectrometry for structural confirmation. For example, pyrolysis-GC-MS has been used to detect THNA in polymer degradation studies . Calibration with deuterated standards (e.g., acetone-d6) improves quantification accuracy in complex matrices .
Q. How can THNA be distinguished from structurally similar compounds like THNP (4-cyano-1,2,3,4-tetrahydro-1-naphthalene-propionitrile)?
- Methodological Answer : Differentiation relies on mass spectrometry fragmentation patterns and retention times in chromatographic separations. THNA (C₁₃H₁₄N₂) has a molecular weight of 198.27 g/mol, while THNP (C₁₄H₁₆N₂) is 212.29 g/mol. High-resolution MS and isotopic labeling (e.g., deuterated acetonitrile) enhance specificity in environmental or biological samples .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing THNA's genotoxicity in mammalian cell lines?
- Methodological Answer : Use dose-response studies with multiple endpoints (e.g., comet assay for DNA damage, micronucleus test for chromosomal aberrations). Include positive controls (e.g., ethyl methanesulfonate) and solvent controls (e.g., acetone or acetonitrile solutions). Note that THNA's cytotoxicity may confound genotoxicity results; thus, viability assays (MTT or trypan blue exclusion) are essential. Prior studies on SAN trimer components highlight threshold effects at >100 µM, requiring careful dose optimization .
Q. How should researchers address contradictions in reported toxicological data for THNA?
- Methodological Answer : Contradictions often arise from differences in exposure models (in vitro vs. in vivo) or analytical methodologies. For example:
- Purity : Commercial THNA may contain impurities like acrylonitrile derivatives, affecting toxicity profiles .
- Analytical Sensitivity : GC-MS vs. LC-MS/MS can yield varying detection limits in tissue samples .
- Model Systems : Rat hepatocytes may metabolize THNA differently than human cell lines, impacting extrapolation .
Mitigate these issues by reporting detailed experimental conditions (e.g., CAS No. 57964-39-3 for THNA) and validating findings across multiple assays .
Q. What computational strategies predict THNA's reactivity in catalytic systems or environmental degradation?
- Methodological Answer : Density Functional Theory (DFT) calculations can model THNA's electronic structure to predict sites of electrophilic attack (e.g., cyano group reactivity). Pair with thermochemical data (NIST) to estimate bond dissociation energies or hydrolysis pathways . Experimental validation via pyrolysis-GC-MS (as in polymer degradation studies ) confirms computational predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
